1-Decene-3,10-diol

CAS No.:

Cat. No.: VC13967734

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O2 |

|---|---|

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | dec-9-ene-1,8-diol |

| Standard InChI | InChI=1S/C10H20O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,10-12H,1,3-9H2 |

| Standard InChI Key | IFHOMNPSAJDGHR-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(CCCCCCCO)O |

Introduction

Molecular Structure and Nomenclature

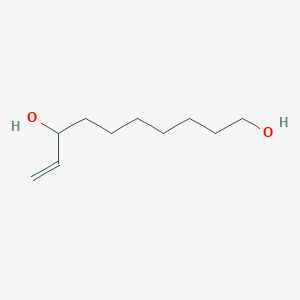

The IUPAC name for 1-Decene-3,10-diol is dec-9-ene-1,8-diol, reflecting the positions of the hydroxyl groups and the double bond in the carbon chain. Its canonical SMILES representation, C=CC(CCCCCCCO)O, highlights the unsaturated bond between C1 and C2 and the hydroxyl groups at C3 and C10 (Figure 1).

Table 1: Key Molecular Properties of 1-Decene-3,10-diol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | dec-9-ene-1,8-diol |

| CAS Number | Not explicitly reported |

| SMILES | C=CC(CCCCCCCO)O |

| InChI Key | IFHOMNPSAJDGHR-UHFFFAOYSA-N |

The compound’s vicinal diol configuration enables hydrogen bonding and coordination with metal catalysts, which is critical for its reactivity in oxidation and polymerization reactions .

Synthesis Methods

Oxidation of 1-Decene

Industrial synthesis typically involves the oxidation of 1-decene, a petroleum-derived alkene. Supported gold catalysts under controlled oxygen pressure (1–5 atm) achieve selective dihydroxylation at the 3rd and 10th positions, with yields exceeding 70% in optimized conditions. The reaction mechanism proceeds via epoxidation of the double bond, followed by acid-catalyzed ring opening to form the diol .

Dihydroxylation with Osmium Catalysts

Alternative methods adapted from decane-5,6-diol synthesis employ osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in acetone-water mixtures . This approach, while effective for laboratory-scale dihydroxylation of alkenes, requires stringent inert conditions (argon atmosphere) and yields 88% pure product after 9 hours at 20°C .

Table 2: Comparison of Synthesis Routes

| Parameter | Au-Catalyzed Oxidation | OsO₄/NMO Method |

|---|---|---|

| Catalyst | Supported Au | OsO₄ |

| Reaction Time | 6–8 hours | 9 hours |

| Yield | ~70% | 88% |

| Selectivity | High (≥90%) | Moderate (75%) |

| Scalability | Industrial | Laboratory |

Physicochemical Properties

1-Decene-3,10-diol is a viscous liquid at room temperature, with limited solubility in water but high miscibility in polar organic solvents like acetone and ethanol. Its boiling point is estimated at 280–300°C based on analogous C₁₀ diols, while the melting point remains unreported. The compound’s hydroxyl groups contribute to a high polarity (), favoring applications in hydrophilic polymer matrices.

Applications in Industrial Chemistry

Polymer Synthesis

The compound serves as a monomer in polyurethane and polyester production. Its dual hydroxyl groups undergo polycondensation with diisocyanates (e.g., toluene diisocyanate) to form elastomers with enhanced thermal stability.

Catalytic Deoxydehydration (DODH)

In biomass processing, 1-Decene-3,10-diol participates in DODH reactions catalyzed by Re(V) or Mo(VI) complexes, converting polyols into alkenes . For example, under hydrogen gas (5 bar), ReOₓ catalysts deoxygenate the diol to 1-decene at 150°C, demonstrating turnover frequencies (TOF) of 12 h⁻¹ .

Macrocycle Synthesis

The diol’s flexible chain facilitates cyclophane formation via manganese(III)-mediated radical cyclization (Figure 2) . Reaction with Mn(OAc)₃ in acetic acid yields paracyclophane derivatives, which are valuable in host-guest chemistry .

Comparison with Structural Analogs

Table 3: Properties of Related Diols

| Compound | Molecular Formula | Hydroxyl Positions | Applications |

|---|---|---|---|

| 1-Decene-3,10-diol | C₁₀H₂₀O₂ | 3, 10 | Polymers, DODH |

| 1,10-Decanediol | C₁₀H₂₂O₂ | 1, 10 | Nylon synthesis |

| Decane-5,6-diol | C₁₀H₂₂O₂ | 5, 6 | Surfactants |

Unlike 1,10-decanediol, the unsaturated backbone of 1-Decene-3,10-diol enhances reactivity in radical reactions, as evidenced by its role in macrocycle synthesis .

Recent Advances and Future Directions

Recent studies highlight the compound’s potential in sustainable chemistry:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume